molecular formula C21H22N4O B12579090 Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- CAS No. 185379-75-3

Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-

Cat. No.: B12579090
CAS No.: 185379-75-3
M. Wt: 346.4 g/mol
InChI Key: AKHPLZSXOVVNMP-UHFFFAOYSA-N
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Description

Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 4-ethylpiperazine can be reacted with a suitable quinoxaline derivative under basic conditions.

    Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through Friedel-Crafts acylation using an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Halogenated quinoxaline derivatives.

Scientific Research Applications

Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antipsychotic and antimicrobial agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- involves its interaction with various molecular targets. The compound can act as an antagonist or inhibitor of specific enzymes or receptors. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, [3-(4-methyl-1-piperazinyl)-2-quinoxalinyl]phenyl-
  • Methanone, [3-(4-ethyl-1-piperazinyl)-2-benzofuranyl]phenyl-

Uniqueness

Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a quinoxaline core with a piperazine moiety makes it particularly interesting for medicinal chemistry applications, offering potential advantages over similar compounds in terms of efficacy and selectivity.

Properties

CAS No.

185379-75-3

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-phenylmethanone

InChI

InChI=1S/C21H22N4O/c1-2-24-12-14-25(15-13-24)21-19(20(26)16-8-4-3-5-9-16)22-17-10-6-7-11-18(17)23-21/h3-11H,2,12-15H2,1H3

InChI Key

AKHPLZSXOVVNMP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4

Origin of Product

United States

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